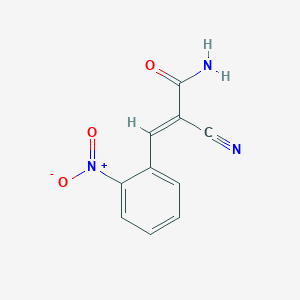

2-Cyano-3-(2-nitrophenyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEDYNCEMRNXKV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance of 2 Cyanoacrylamide Scaffolds in Medicinal Chemistry and Materials Science

The 2-cyanoacrylamide functional group is a well-established and highly valued scaffold in the fields of medicinal chemistry and materials science. Its inherent chemical reactivity and structural rigidity have made it a cornerstone for the design of a diverse array of functional molecules.

Historically, the synthetic accessibility of 2-cyanoacrylamides, often through the straightforward Knoevenagel condensation between a substituted benzaldehyde (B42025) and a cyanoacetamide derivative, has contributed to their widespread use. researchgate.netorganicreactions.orgchemspider.commdpi.comnih.govrsc.org This reaction provides a reliable method for introducing structural diversity, allowing for the fine-tuning of the molecule's properties.

In medicinal chemistry , the 2-cyanoacrylamide moiety is recognized as a "privileged" scaffold, meaning it is capable of binding to multiple biological targets with high affinity. A significant area of application is in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-cyanoacrylamide group can act as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of certain kinases, leading to potent and often irreversible inhibition. nih.govnih.gov This covalent bonding can enhance the potency and duration of action of the drug.

Beyond kinase inhibition, 2-cyanoacrylamide derivatives have been investigated for a wide range of other biological activities, including as anti-infective agents. nih.gov For instance, certain compounds bearing this scaffold have demonstrated the ability to inhibit the intracellular replication of viruses and bacteria by targeting host cell enzymes known as deubiquitinating enzymes (DUBs). nih.gov

In materials science , the electron-withdrawing nature of the nitrile and amide groups in the 2-cyanoacrylamide structure imparts unique electronic and photophysical properties. These characteristics make them suitable components for the creation of organic electronic materials, such as dyes and nonlinear optical materials. The ability to modify the phenyl ring allows for the tuning of these properties, opening avenues for the development of materials with tailored absorption and emission spectra.

Overview of Current Research Trajectories for Nitrophenyl Substituted Acrylamides

Knoevenagel Condensation Approaches for α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental and widely utilized method for the synthesis of electron-deficient alkenes. The reaction mechanism initiates with the deprotonation of the active methylene (B1212753) compound by a base to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type addition product then undergoes dehydration to yield the final α,β-unsaturated product. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and the stereochemical outcome.

Exploration of Catalytic Systems in Knoevenagel Reactions

A variety of catalytic systems have been explored to promote the Knoevenagel condensation for the synthesis of this compound and its derivatives. These can be broadly categorized into organic base-catalyzed methods, inorganic base-catalyzed syntheses, and the use of phase-transfer catalysis to enhance reaction efficiency.

Organic bases are the most frequently employed catalysts for the Knoevenagel condensation due to their mild nature and high efficacy.

Piperidine: A secondary amine, piperidine, is a classic and highly effective catalyst for this transformation. For instance, the synthesis of the related compound, 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, was achieved in quantitative yield by refluxing 4,5-dimethoxy-2-nitrobenzaldehyde and 2-cyanoacetamide in methanol (B129727) with a catalytic amount of piperidine. mdpi.com A similar approach is directly applicable to the synthesis of this compound. The reaction of 2-nitrobenzaldehyde with 2-cyanoacetamide in the presence of piperidine in a suitable solvent like ethanol (B145695) or methanol proceeds efficiently to afford the desired product. mdpi.commdpi.com In a typical procedure, equimolar amounts of the aldehyde and 2-cyanoacetamide are refluxed in ethanol with a catalytic quantity of piperidine for a short duration. mdpi.com

Triethylamine (B128534): Another commonly used organic base is triethylamine. It can effectively catalyze the Knoevenagel condensation between aromatic aldehydes and active methylene compounds. While specific examples for the synthesis of this compound using triethylamine are less commonly detailed in readily available literature, its general applicability in Knoevenagel condensations suggests it as a viable catalyst for this reaction.

L-Proline: The use of organocatalysts, such as the amino acid L-proline, has gained significant attention in recent years as a green and efficient alternative. L-proline has been successfully utilized in various condensation reactions, including the Knoevenagel condensation. nih.gov It is proposed that L-proline can act as a bifunctional catalyst, with its secondary amine group acting as a base and its carboxylic acid group activating the carbonyl compound. This dual activation can lead to high yields under mild conditions.

Table 1: Organic Base-Catalyzed Synthesis of 2-Cyano-3-(aryl)acrylamide Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 2-Cyanoacetamide | Piperidine | Methanol | Reflux, 2h | 100 | mdpi.com |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | Reflux, 45 min | 90 | mdpi.comsemanticscholar.org |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | N,N-Dimethylcyanoacetamide | Piperidine Acetate (B1210297) | Ethanol | Reflux, overnight | 40 | prepchem.com |

Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (B78521) (NaOH) can also be employed to catalyze the Knoevenagel condensation. These catalysts are often used in solid-state reactions or in polar aprotic solvents. For the synthesis of related acrylamide derivatives, a patent describes the use of inorganic bases like potassium carbonate and sodium hydroxide. google.com The use of these strong bases can sometimes lead to side reactions, but under carefully controlled conditions, they can provide an efficient route to the desired products.

Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different phases, such as a solid-liquid or liquid-liquid system. In the context of the Knoevenagel condensation, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic nucleophile (deprotonated 2-cyanoacetamide) from the aqueous or solid phase to the organic phase containing the aldehyde. This enhances the reaction rate and allows for milder reaction conditions. A patent for a related compound, (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, mentions the use of a phase-transfer catalyst in its synthesis. google.com

Optimization of Reactant Precursors and Stoichiometries

The primary precursors for the synthesis of this compound are 2-nitrobenzaldehyde and 2-cyanoacetamide. The purity of these starting materials is crucial for obtaining a high yield of the final product. Typically, a slight excess of the active methylene compound, 2-cyanoacetamide (e.g., 1.1 equivalents), is used to ensure the complete conversion of the aldehyde. mdpi.com The reaction is sensitive to the stoichiometry, and significant deviations may lead to the formation of side products or incomplete reaction.

Stereoselective Synthesis and Geometric Isomer Control (E/Z Isomerism)

The Knoevenagel condensation can lead to the formation of two geometric isomers, the (E)- and (Z)-isomers, due to the newly formed carbon-carbon double bond. In many cases, the (E)-isomer is the thermodynamically more stable and, therefore, the major product. For the synthesis of a related compound, (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, a patent reports a 70:30 ratio of E:Z isomers when piperidine acetate is used as the catalyst in ethanol. google.com The separation of these isomers can often be achieved by recrystallization. The specific ratio of E/Z isomers can be influenced by the choice of catalyst, solvent, and reaction temperature. In some instances, isomerization of the less stable isomer to the more stable one can be promoted by adjusting the reaction conditions or during the work-up procedure.

Advanced Synthetic Routes and Novel Methodologies

Recent advancements in organic synthesis have provided sophisticated tools for the construction of highly functionalized acrylamides. These methodologies focus on enhancing synthetic efficiency, molecular diversity, and atom economy, moving beyond traditional two-component reactions.

The integration of chemical and biological catalysis offers a powerful strategy for organic synthesis, creating multi-step reaction sequences in a single pot. In the context of acrylamide formation, this "relay" approach can leverage the high selectivity and mild reaction conditions of enzymatic transformations. A key biological process relevant to this strategy is the enzymatic hydration of a nitrile to an amide, a reaction catalyzed by the enzyme nitrile hydratase (NHase). researchgate.net

Industrially, nitrile hydratase has been successfully employed to produce acrylamide from acrylonitrile (B1666552) on a large scale, a process noted for its high conversion rates and selectivity under environmentally benign conditions. mitsuichemicals.com This biocatalytic step can be envisioned as the terminal part of a relay catalysis sequence for producing complex acrylamides.

A hypothetical chemoenzymatic relay for a substituted acrylamide might involve:

Chemical Synthesis: A Knoevenagel condensation between an aldehyde and a malononitrile (B47326) derivative to produce a substituted acrylonitrile.

Biological Catalysis: The resulting α,β-unsaturated nitrile is then subjected to enzymatic hydration using a nitrile hydratase catalyst, which selectively converts the nitrile group into a primary amide, yielding the final 2-cyano-3-substituted-acrylamide product.

This method capitalizes on the efficiency of chemical synthesis for carbon-carbon bond formation and the unparalleled selectivity of enzymes for the hydration step, potentially avoiding harsh reagents and complex purification procedures. The affinity between the enzyme and the reactant can be enhanced in specialized systems like microstructured reactors, leading to increased reaction rates. researchgate.net

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates structural elements from each starting material. nih.govfrontiersin.org These reactions are highly valued in modern synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. nih.govfrontiersin.org MCRs streamline synthesis by reducing the number of sequential steps and purification stages, which is particularly advantageous for creating libraries of compounds for drug discovery. frontiersin.org

The acrylamide moiety can be incorporated into complex molecular architectures using MCRs. For instance, a versatile enaminonitrile, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, has been synthesized and used as a building block to react with various nucleophiles, affording complex heterocyclic systems like pyrazoles and pyrimidines in a regioselective manner. researchgate.net While this example uses a pre-formed acrylamide, the principle of MCRs can be directly applied to construct the acrylamide core itself.

A hypothetical three-component reaction to form a complex acrylamide derivative could involve the condensation of an aldehyde, an active methylene nitrile (like 2-cyanoacetamide), and a third component (e.g., an amine or thiol) in a single step. This approach allows for significant variation in all three components, enabling the creation of a diverse range of substituted acrylamides. The synthesis of compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, which involves the condensation of a complex aldehyde with 2-cyanoacetamide, illustrates the modular nature of acrylamide synthesis that is amenable to MCR design. semanticscholar.org

Table 1: Examples of Reagents Used in the Synthesis of Complex Acrylamide Analogues

| Starting Aldehyde/Enaminonitrile | Active Methylene Compound | Resulting Acrylamide Analogue Class | Reference |

|---|---|---|---|

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | Pyrazolyl-acrylamide | semanticscholar.org |

| 2-pyridinecarboxaldehyde | Amine-functionalized imidazopyridine | Pyridinyl-acrylamide | nih.gov |

| 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Hydrazine | Pyrazole (B372694) derivative (from acrylamide) | researchgate.net |

Another efficient strategy involves the modification of a readily available starting material that already contains the key nitrophenyl structure. This "post-synthetic derivatization" or "late-stage functionalization" approach is particularly useful when the desired nitrophenyl precursor is more accessible than the corresponding aldehyde.

A clear example of this method is found in the preparation of (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide. google.com The synthesis proceeds in two distinct steps:

Nitration of the Scaffold: The starting material, 3,4-dihydroxy benzaldehyde (B42025), is first subjected to a nitration reaction to introduce the nitro group at the 5-position, yielding 3,4-dihydroxy-5-nitrobenzaldehyde. This step creates the required pre-existing nitrophenyl scaffold.

Acrylamide Formation: The resulting nitrophenyl aldehyde is then condensed with N,N-diethyl cyanoacetamide in the presence of a catalyst to form the final target compound. google.com

This route is advantageous because it allows for the synthesis of a specific isomer in high purity and yield under gentle reaction conditions. google.com The strategy of building upon an existing scaffold is a cornerstone of modern medicinal chemistry, as it allows for the targeted synthesis of analogues for structure-activity relationship studies. For example, a variety of 2-cyanoacrylamide derivatives have been synthesized as potential TAK1 inhibitors by condensing a complex imidazopyridine-containing amine with a range of different aldehydes, demonstrating the modularity of attaching the acrylamide moiety to a pre-existing scaffold. nih.govnih.gov

Table 2: Two-Step Synthesis via a Pre-existing Nitrophenyl Scaffold

| Step | Reactants | Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | 3,4-dihydroxy benzaldehyde, Nitrating agent | 3,4-dihydroxy-5-nitrobenzaldehyde | Creation of the nitrophenyl scaffold | google.com |

| 2 | 3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethyl cyanoacetamide | (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide | Formation of the final acrylamide | google.com |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Analyses for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Cyano-3-(2-nitrophenyl)acrylamide, providing unambiguous evidence for its atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment and Conformation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-nitrophenyl group, which typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and acrylamide (B121943) moieties. A key signal would be the vinylic proton (=CH-), which would likely appear as a singlet further downfield. The two protons of the primary amide group would be expected to produce a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework. Key resonances would include the carbonyl carbon of the amide, the two carbons of the cyano group (C≡N), and the carbons of the double bond. The aromatic carbons would appear in the typical range of δ 120-150 ppm, with the carbon atom attached to the nitro group being significantly shifted.

For the closely related Ethyl-2-cyano-3-(2-nitrophenyl)acrylate , the following spectral data has been reported:

¹H NMR (400 MHz, CDCl₃): δ = 7.70-7.74 (m, 1H), 7.80-7.87 (m, 2H), 8.28 (d, J= 7.4 Hz, 2H), 8.72 (s, 1H).

¹³C NMR (100 MHz, CDCl₃): δ = 106.7, 113.7, 125.3, 128.1, 130.5, 132.1, 134.4, 147.3, 152.9, 161.0.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.70-8.28 | Aromatic Protons |

| ¹H | 8.72 | Vinylic Proton |

| ¹³C | 106.7 | Vinylic Carbon |

| ¹³C | 113.7 | Cyano Carbon (C≡N) |

| ¹³C | 125.3-134.4 | Aromatic Carbons |

| ¹³C | 147.3 | Aromatic Carbon (C-NO₂) |

| ¹³C | 152.9 | Vinylic Carbon |

| ¹³C | 161.0 | Carbonyl Carbon (C=O) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is instrumental in identifying the principal functional groups within the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

N-H Stretching: The primary amide group (-CONH₂) should show two distinct stretching vibrations in the region of 3400-3200 cm⁻¹.

C≡N Stretching: A sharp and intense absorption band corresponding to the nitrile group (C≡N) is expected around 2230-2210 cm⁻¹.

C=O Stretching: The amide I band, primarily due to the carbonyl (C=O) stretch, would appear strongly in the range of 1680-1630 cm⁻¹.

N-O Stretching: The nitro group (NO₂) will be characterized by two strong stretching vibrations: an asymmetric stretch around 1560-1520 cm⁻¹ and a symmetric stretch around 1360-1345 cm⁻¹.

C=C Stretching: The alkene C=C bond stretch is expected in the 1640-1610 cm⁻¹ region.

For comparison, the IR spectrum of Ethyl-2-cyano-3-(2-nitrophenyl)acrylate shows key bands at 2218 cm⁻¹ (C≡N), 1718 cm⁻¹ (ester C=O), and 1582 cm⁻¹ (asymmetric NO₂). The carbonyl frequency is higher than what would be expected for the corresponding amide due to the electronic differences between an ester and an amide.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |

|---|---|---|

| Amide (N-H) | 3400-3200 | Two bands, medium-strong |

| Nitrile (C≡N) | 2230-2210 | Sharp, strong |

| Amide I (C=O) | 1680-1630 | Strong |

| Nitro (asymmetric N-O) | 1560-1520 | Strong |

| Nitro (symmetric N-O) | 1360-1345 | Strong |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. The theoretical molecular weight of this compound (C₁₀H₇N₃O₃) is approximately 217.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

The fragmentation pathways under electron ionization (EI) would likely involve:

Loss of the amide group (-NH₂) or the entire carbamoyl (B1232498) group (-CONH₂).

Cleavage of the nitro group (-NO₂).

Fragmentation of the acrylamide chain.

Formation of a stable nitrophenyl cation or related aromatic fragments.

Studies on related 2-cyanoacrylamide derivatives using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common for metabolic and pharmacokinetic analyses. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a specific single-crystal X-ray structure for this compound was not identified in the surveyed literature, analysis of closely related compounds provides significant insight into the expected solid-state conformation. X-ray diffraction studies on various 2-cyano-3-phenylacrylamide (B1607073) derivatives consistently reveal an (E)-configuration for the alkene double bond. This configuration is sterically favored, placing the bulky nitrophenyl group and the cyano group on opposite sides of the double bond.

Examination of Polymorphism and Crystalline Forms in Related Derivatives

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for solid-state properties. While there are no specific studies on the polymorphism of this compound itself, the phenomenon is well-documented in complex derivatives. For instance, Entacapone, a catechol-O-methyltransferase inhibitor that shares the core 2-cyano-N,N-diethyl-3-(nitrophenyl)acrylamide structure, is known to exist in different polymorphic forms. The ability to form different crystal lattices arises from variations in intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly impact physical properties like solubility and stability. This suggests that this compound could also potentially exhibit polymorphism.

Chiroptical Properties and Stereochemical Determination (if applicable for analogues)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, chirality is a crucial aspect in many complex analogues of this compound. mdpi.com Chiral centers are often introduced by attaching a chiral substituent to the amide nitrogen. For example, derivatives like (R,E)-N-(1-(...)-pyrrolidin-3-yl)-2-cyano-3-(...)acrylamide have been synthesized. nih.gov In these cases, the stereochemistry is critical. mdpi.com

Reactivity Profiles and Functional Group Transformations

Chemical Reactions Involving the Cyano Moiety

The cyano group is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis, typically achieved by heating with a dilute acid like hydrochloric acid, converts the nitrile first to an intermediate primary amide and then to a carboxylic acid. In the context of 2-Cyano-3-(2-nitrophenyl)acrylamide, this would lead to the formation of the corresponding dicarboxylic acid derivative, with the original amide group also likely hydrolyzing under these conditions. nih.govumich.edu

Under alkaline hydrolysis, using a reagent such as sodium hydroxide (B78521) solution, the nitrile hydrolyzes to form a carboxylate salt. umich.edu An acidic workup is then required to protonate the salt and isolate the carboxylic acid. umich.edu Ammonia is evolved during this process.

Reduction: The cyano group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert the cyano group into an aminomethyl group (-CH₂NH₂). However, careful selection of the reducing agent is necessary to avoid the simultaneous reduction of the nitro group and the acrylamide's carbon-carbon double bond and carbonyl group.

Transformations of the Acrylamide (B121943) Double Bond and Carbonyl Group

The acrylamide functional group possesses an α,β-unsaturated carbonyl system, which is a key determinant of its reactivity.

Michael Addition: The carbon-carbon double bond of the acrylamide is electron-deficient due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups, as well as the nitrophenyl ring. This makes it an excellent Michael acceptor, highly susceptible to conjugate addition by a wide range of nucleophiles. Research on related N-arylacrylamides has shown that the presence of an ortho-nitro substituent on the phenyl ring significantly increases the rate of Michael addition reactions.

Nucleophiles such as thiols, amines, and carbanions can add to the β-carbon of the double bond. For instance, the reaction with thiols, like glutathione, is a well-documented process for acrylamides. This reactivity is fundamental to the mechanism of action of some biologically active molecules containing the 2-cyanoacrylamide scaffold. nih.gov

Amide Hydrolysis: The amide carbonyl group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, typically requiring more forcing conditions than ester hydrolysis. This reaction would proceed alongside the hydrolysis of the cyano group.

Reactivity of the Nitrophenyl Substituent and its Derivatives

The 2-nitrophenyl group is not merely a substituent but an active participant in the molecule's reactivity, primarily through the transformation of the nitro group.

Reduction of the Nitro Group: The selective reduction of the aromatic nitro group to a primary amino group is one of the most important reactions for this compound. This transformation is pivotal for its use as a synthetic intermediate. Various reagents can achieve this reduction, and the choice of reagent can be crucial for maintaining the integrity of the other functional groups.

| Reagent | Conditions | Selectivity |

| Fe / Acid | Iron powder in an acidic medium (e.g., acetic acid or HCl) | Mild and often selective for the nitro group in the presence of other reducible functionalities. |

| SnCl₂ | Tin(II) chloride in a protic solvent | A mild method for reducing nitro groups to amines, often tolerant of other functional groups. |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) | Highly effective, but may also reduce the C=C double bond unless specific catalysts or conditions are used to ensure chemoselectivity. Raney Nickel is sometimes preferred to avoid dehalogenation if halogens are present. |

The product of this reduction, 2-Cyano-3-(2-aminophenyl)acrylamide, is a key intermediate for synthesizing heterocyclic compounds.

Proclivity Towards Nucleophilic and Electrophilic Reagents

The electronic architecture of this compound, characterized by multiple electron-withdrawing groups, makes the molecule highly electrophilic and thus prone to attack by nucleophiles.

Nucleophilic Attack: The primary sites for nucleophilic attack are:

The β-carbon of the acrylamide: As a classic Michael acceptor, this is a soft electrophilic site readily attacked by soft nucleophiles. nih.gov

The carbon atom of the cyano group: This is a hard electrophilic site, susceptible to attack by strong nucleophiles, often leading to addition across the triple bond.

The carbonyl carbon of the amide: This site can be attacked by nucleophiles, initiating hydrolysis or other addition-elimination reactions.

The high reactivity towards nucleophiles makes this compound a valuable substrate for constructing more complex molecules. For example, various nitrogen nucleophiles can react with related 2-cyanoacrylamide systems to form heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.netdoaj.org

Electrophilic Attack: Conversely, the molecule is highly deactivated towards electrophilic reactions. The potent electron-withdrawing nature of the nitro, cyano, and acrylamide functionalities significantly reduces the electron density of the phenyl ring, making electrophilic aromatic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) extremely difficult. Similarly, the electron-poor C=C double bond is resistant to electrophilic addition.

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The multifaceted reactivity of this compound makes it a powerful and versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. researchgate.net

Synthesis of Quinolines: A prime example of its utility is in the synthesis of quinoline (B57606) derivatives. This strategy involves a two-step sequence:

Reduction of the Nitro Group: The selective reduction of the ortho-nitro group yields 2-Cyano-3-(2-aminophenyl)acrylamide.

Intramolecular Cyclization: The resulting aminophenyl derivative possesses a nucleophilic primary amine positioned perfectly to attack the electrophilic sites within the adjacent cyano-acrylamide chain. This intramolecular reaction can lead to the formation of a six-membered ring. For instance, an intramolecular cyclization between the amine and the cyano group (a Thorpe-Ziegler type reaction), followed by tautomerization and aromatization, can yield substituted 2-aminoquinoline (B145021) derivatives. The specific reaction conditions would determine the final structure of the heterocyclic product. nih.gov

Synthesis of Other Heterocycles: Beyond quinolines, the strategic manipulation of the functional groups allows for the synthesis of a wide array of other heterocyclic structures. Reactions of related 2-cyanoacrylamides with various binucleophiles have been shown to produce pyranones, chromenes, and various fused pyridone and pyrimidine (B1678525) systems. researchgate.netresearchgate.net The presence of the nitro group offers an additional synthetic handle that can be transformed into an amino group to enable further cyclization strategies, significantly broadening the synthetic possibilities.

Biological Activities and Molecular Mechanisms in Pre Clinical Research Models

Enzyme Inhibition Studies and Target Validation

The ability of 2-Cyano-3-(2-nitrophenyl)acrylamide and its related compounds to interact with and inhibit various enzymes is a primary focus of research. These studies are crucial for validating their potential as therapeutic agents and for understanding their mechanism of action at a molecular level.

Deubiquitinase (DUB) Inhibition and Modulation of Host Immune Responses

The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases. Deubiquitinases (DUBs) are key enzymes within this system, responsible for removing ubiquitin from proteins and thereby controlling their degradation and signaling functions. The inhibition of DUBs has become a promising strategy for developing new therapies, particularly in the context of infectious diseases and cancer. nih.govoncotarget.com

A library of 2-cyano-3-acrylamide small-molecule DUB inhibitors, structurally related to the lead compounds WP1130 and G9, was tested for their ability to combat intracellular pathogens. nih.gov Among these, a compound designated as C6, a 2-cyano-3-acrylamide derivative, demonstrated the ability to inhibit DUB activity in both human and murine cells. nih.gov This inhibition was associated with a reduction in the intracellular replication of murine norovirus (MNV) and Listeria monocytogenes with minimal cellular toxicity at effective concentrations. nih.gov The anti-infective activity of C6 appears to occur after the pathogen has entered the host cell, suggesting interference with the pathogen's life cycle within the cell. nih.gov

These findings highlight the potential of targeting the host's ubiquitin system as a therapeutic approach for infectious diseases. Compound C6 serves as a valuable research tool for further exploring the specific roles of DUBs in the macrophage response to infection. nih.gov

Tyrosinase Inhibition and Research into Melanogenesis Pathways

Tyrosinase is a key enzyme in the process of melanogenesis, the pathway responsible for the production of melanin, which determines skin, hair, and eye color. nih.gov The inhibition of tyrosinase is a primary strategy for the development of agents aimed at treating hyperpigmentation disorders. nih.govmdpi.com

A series of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.govnih.gov These compounds possess a linear β-phenyl-α,β-unsaturated carbonyl scaffold, which is believed to be important for their activity. nih.gov One particular analogue, designated CPA2, showed significant, dose-dependent suppression of tyrosinase activity and melanogenesis in B16F10 melanoma cells, without causing cytotoxicity. nih.gov Docking simulations suggest that CPA2 can bind directly to the active site of mushroom tyrosinase, potentially with a higher affinity than the well-known tyrosinase inhibitor, kojic acid. nih.gov

The research into these acrylamide (B121943) derivatives suggests that the linear β-phenyl-α,β-unsaturated carbonyl structure is a promising scaffold for designing potent tyrosinase inhibitors for conditions associated with hyperpigmentation. nih.gov

Table 1: Tyrosinase Inhibition by (E)-2-Cyano-3-(substituted phenyl)acrylamide Analogs

Catechol-O-methyltransferase (COMT) Inhibition in Related Analogue Investigations

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters like dopamine (B1211576), epinephrine, and norepinephrine. nih.gov Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, a dopamine precursor. nih.gov

Research has explored various nitrocatechol derivatives for their COMT inhibitory activity. nih.govnih.gov While not all are direct analogues of this compound, they share the nitrocatechol pharmacophore. For instance, a series of nitrocatechol chalcones and pyrazolines have been synthesized and evaluated as COMT inhibitors. nih.gov In one study, a compound with a nitrocatechol structure showed high COMT inhibitory activity with an IC50 value of 0.14 μM. nih.gov The presence of an electron-withdrawing nitro group on the catechol ring is thought to be beneficial for inhibitory activity. nih.gov Furthermore, stable polymorphic forms of (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide have been identified as potent COMT inhibitors. google.com

These investigations into related analogues underscore the importance of the nitrocatechol moiety for COMT inhibition and provide a basis for the design of new inhibitors. nih.govnih.gov

Exploration of Other Enzyme-Targeted Interactions (e.g., Kinases)

The acrylamide functional group is known to be a reactive Michael acceptor, which allows it to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of various enzymes. This reactivity has led to the exploration of acrylamide-based compounds as inhibitors for a range of enzymes beyond those already discussed.

While specific studies detailing the inhibition of kinases by this compound are not prominent, the broader class of cyanoacrylamide derivatives has been investigated for various enzyme targets. For example, some cyanoacrylamide derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, with molecular docking studies suggesting potential interactions with proteins like Signal Transducer and Activator of Transcription 1 (STAT1). researchgate.net Additionally, the acrylamide scaffold has been utilized in the development of inhibitors for other enzyme classes, such as protein S-acyltransferases. researchgate.net

Antiproliferative and Anticancer Research in In Vitro Cellular Models

In addition to enzyme inhibition, this compound and its analogues have been investigated for their ability to suppress the growth of cancer cells in vitro. These studies aim to elucidate the cellular and molecular mechanisms underlying their antiproliferative effects.

Mechanisms of Cell Cycle Perturbation and Mitotic Spindle Disruption (e.g., Centromere-Associated Protein E (CENP-E) Inhibition)

Centromere-Associated Protein E (CENP-E) is a kinesin-like motor protein that is essential for the proper alignment of chromosomes at the metaphase plate during mitosis. semanticscholar.orgbiorxiv.org Inhibition of CENP-E disrupts this process, leading to mitotic arrest and, ultimately, cell death, making it an attractive target for anticancer drug development.

While direct studies on this compound as a CENP-E inhibitor are limited, the broader class of acrylamide-containing compounds has been explored in this context. For instance, small-molecule inhibitors of CENP-E, such as GSK923295, have been used to study the role of this motor protein in chromosome congression. biorxiv.org These studies have revealed that CENP-E is crucial for initiating the movement of chromosomes to the spindle equator by promoting stable end-on microtubule attachments. biorxiv.org In the absence of functional CENP-E, chromosome congression is delayed due to the activity of Aurora A and Aurora B kinases, which prevent these stable attachments. biorxiv.org

The investigation of novel (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives has demonstrated cytotoxic effects against breast cancer cells (MCF7). researchgate.net These compounds were found to induce DNA damage and down-regulate the expression of genes such as RBL2 and STAT2. researchgate.net Some derivatives were also shown to cause cell cycle arrest in the S and G2/M phases. researchgate.net

Table 2: Antiproliferative Activity of Acrylamide Derivatives

Induction of Apoptosis and Programmed Cell Death Pathways

The 2-cyanoacrylamide scaffold is a key feature in compounds designed to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Research into derivatives has shown that these molecules can trigger cell death through various mechanisms. For instance, certain 2-cyanoacrylamide derivatives have been found to cause DNA damage in breast carcinoma cells, a crucial step in initiating apoptosis. researchgate.net Studies on related compounds also indicate the induction of cell cycle arrest, preventing cancer cells from proliferating, and leading to apoptosis. researchgate.net

Furthermore, the parent compound, acrylamide, is known to activate the mitochondrial apoptotic pathway. This involves the upregulation of the Bax/Bcl-2 ratio, release of cytochrome c, and cleavage of caspases, all of which are hallmark indicators of mitochondrion-mediated apoptosis. While these findings relate to the broader family of acrylamides, they lay the groundwork for investigating the specific apoptotic-inducing capabilities of this compound.

Differential Activity Spectrum Against Various Cancer Cell Lines

The therapeutic potential of 2-cyanoacrylamide derivatives extends across a range of cancer types, with studies demonstrating a differential activity spectrum. For example, novel synthesized derivatives have shown cytotoxic effects against human hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), pancreatic cancer (PACA2), and prostate cancer (PC3) cell lines. researchgate.net

Notably, specific derivatives have exhibited potent activity against MCF7 breast cancer cells. researchgate.net Other related compounds have shown significant cytotoxicity against both MCF-7 and HCT-116 (colon cancer) cell lines. researchgate.net The presence of different substituents on the acrylamide structure plays a crucial role in determining the potency and selectivity of these compounds against various cancer cell lines. This underscores the importance of the 2-nitrophenyl group in the specific activity profile of the title compound.

Table 1: Cytotoxic Activity of Related 2-Cyanoacrylamide Derivatives (Note: This table presents data for structurally related compounds to illustrate the general potential of the chemical class, as specific data for this compound is not available.)

| Compound Derivative | Cancer Cell Line | Activity Metric (IC50) |

| Compound 10 (tetrahydrobenzo[b]thiophene derivative) | MCF7 (Breast) | 66.4 µg/ml |

| Compound 14 (tetrahydrobenzo[b]thiophene derivative) | MCF7 (Breast) | 55.3 µg/ml |

| Compound 13 (imidazopyridine derivative) | HCT-116 (Colon) | 43.5 µM |

| Compound 21 (imidazopyridine derivative) | HCT-116 (Colon) | 38.5 µM |

| Compound 13 (imidazopyridine derivative) | MCF-7 (Breast) | 62.4 µM |

This table is for illustrative purposes and contains data for related compounds, not the title compound.

Immunomodulatory and Anti-inflammatory Potentials in Pre-clinical Models

The immunomodulatory and anti-inflammatory potential of the 2-cyanoacrylamide class of molecules is a significant area of research. A structurally related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), has demonstrated the ability to modulate the synthesis of key inflammatory mediators. nih.gov In preclinical models using macrophage cultures, JMPR-01 was found to significantly reduce the production of nitrite, a stable product of nitric oxide which is a key inflammatory molecule. nih.gov

Furthermore, the same study showed a reduction in the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) at non-cytotoxic concentrations. nih.gov Cytokines like IL-1β and TNF-α are central to the inflammatory response, and their inhibition points to the strong anti-inflammatory potential of this class of compounds.

A key event in the inflammatory process is the migration of leukocytes to the site of injury or infection. Preclinical studies on related compounds have shown a potent ability to inhibit this process. In a zymosan-induced peritonitis model, the compound JMPR-01 significantly reduced leukocyte migration. nih.gov This inhibition of cellular migration is a critical mechanism for controlling and resolving inflammatory responses, suggesting that this compound may also possess this valuable therapeutic property.

Anti-infective Research Against Intracellular Pathogens

Host-directed therapies, which bolster the host's ability to fight infection, represent a promising strategy against pathogens. The 2-cyano-3-acrylamide scaffold is central to a class of deubiquitinase (DUB) inhibitors that have shown anti-infective properties. nih.gov DUBs are crucial regulators of the host inflammatory and immune response. nih.gov

In preclinical studies, a library of 2-cyano-3-acrylamide small-molecule DUB inhibitors was tested for activity against the intracellular pathogens murine norovirus (MNV) and Listeria monocytogenes. nih.gov One compound, C6, was found to reduce the intracellular replication of both the virus and the bacteria in macrophage cell cultures with minimal toxicity. nih.gov The antiviral activity appeared to interfere with post-entry stages of the viral life cycle, as the compound did not significantly affect the ability of macrophages to internalize the virus. nih.gov While research on other derivatives has shown efficacy against plant viruses like the Tobacco Mosaic Virus (TMV), the studies on intracellular human pathogens are more directly relevant to clinical applications. nih.gov These findings provide a strong rationale for investigating this compound as a potential host-directed anti-infective agent.

Evaluation of Antibacterial Activity in Cellular Systems

Research into the 2-cyano-3-acrylamide scaffold has identified compounds with potential anti-infective properties. A notable study investigated a library of small-molecule deubiquitinase (DUB) inhibitors, predominantly featuring the 2-cyano-3-acrylamide structure, for their activity against intracellular pathogens in macrophage cell cultures. nih.gov Within this library, a compound designated C6 was found to reduce the intracellular replication of the bacterium Listeria monocytogenes. nih.gov

The anti-infective action of compound C6 was evaluated in a macrophage host-cell model. nih.gov The primary mechanism explored was not direct bactericidal activity but rather the modulation of host cell processes to inhibit pathogen growth. nih.gov Pre-treatment of macrophage cells with the compound before infection was shown to inhibit the intracellular proliferation of the bacteria. nih.gov This suggests that the compound's effect on host cell deubiquitinating enzymes is crucial during the early stages of macrophage infection. nih.gov Interestingly, the compound also appeared to decrease the uptake of L. monocytogenes into the host cells. nih.gov

Table 1: Antibacterial Activity of a Related 2-Cyano-3-acrylamide Compound

| Compound | Bacterial Strain | Cellular System | Observed Effect | Proposed Mechanism |

|---|

Antifungal and Antiparasitic Screening (if explored)

Direct and specific antifungal or antiparasitic screening data for this compound is not extensively detailed in the available scientific literature. However, research on structurally related compounds indicates that the broader 2-cyano-acrylamide class has been investigated for such activities.

For instance, certain 2-cyano-3-substituted amino-3-phenyl ethyl acrylate (B77674) compounds have shown activity against various pathogenic fungi, particularly those affecting plants like rape sclerotia. google.com Furthermore, other complex derivatives synthesized using a 2-cyano-acrylamide precursor have been tested in vitro for antifungal activity, yielding promising results against various fungal strains. researchgate.net These findings suggest a potential, though not yet specifically confirmed, avenue for the antifungal application of this chemical scaffold. There is currently no significant information regarding antiparasitic screening.

Antioxidant Activity and Related Oxidative Stress Modulation

There is no direct experimental evidence available from the reviewed literature detailing the antioxidant properties of this compound. However, the mechanism of action for some related 2-cyano-3-acrylamide compounds involves the inhibition of deubiquitinase (DUB) enzymes. nih.gov The ubiquitin-proteasome system and DUBs are known to be connected with cellular responses to oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. nih.gov Key transcriptional regulators, such as Nrf2, control the expression of a wide array of antioxidant enzymes to combat oxidative stress. nih.gov While a direct link has not been established for this compound, the activity of related compounds on pathways intertwined with oxidative stress responses suggests a potential area for future investigation. nih.gov

Other Investigational Biological Activities (e.g., Antimicrobial, GABA A Receptor Binding)

Beyond antibacterial evaluation, compounds within the 2-cyano-3-acrylamide family have been explored for other biological activities, including broader anti-infective roles and as modulators of key receptors in the central nervous system.

Antiviral Activity The same compound, C6, from the 2-cyano-3-acrylamide library that showed antibacterial effects was also tested against the murine norovirus (MNV). nih.gov In macrophage cell cultures, C6 was found to inhibit the intracellular replication of the virus with minimal toxicity to the host cells. nih.gov The study suggested that the compound's anti-infective activity interferes with post-entry stages of the viral life cycle, as it did not significantly affect the ability of the macrophages to internalize the virus. nih.gov This dual activity against both an intracellular bacterium and a virus highlights the potential of this class of compounds as broad-spectrum, host-directed anti-infectives. nih.gov

GABA A Receptor Binding The acrylamide chemical structure has been identified as a key scaffold for modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary site for fast-acting synaptic inhibition in the brain. nih.govbohrium.com While this compound itself has not been the specific subject of these studies, structurally related acrylamide-derived compounds have been shown to act as positive allosteric modulators (PAMs) of the GABA-A receptor. bohrium.comresearchgate.net

These PAMs, such as (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), can significantly increase the receptor's apparent affinity for its natural ligand, GABA. bohrium.com Molecular docking and mutagenesis studies indicate that this potentiation is mediated by interactions with the classic anesthetic binding sites located in the transmembrane domain of the receptor's intersubunit interfaces. bohrium.com Some of these compounds demonstrate concurrent potentiating and inhibitory effects, which can be isolated depending on experimental conditions. bohrium.comresearchgate.net This line of research suggests that the acrylamide scaffold is a promising candidate for developing novel modulators of GABAergic neurotransmission.

Table 2: Other Investigational Activities of Related Acrylamide Compounds

| Investigational Activity | Compound Class/Example | Target | Cellular System/Model | Observed Effect |

|---|---|---|---|---|

| Antiviral | 2-Cyano-3-acrylamide (Compound C6) | Murine Norovirus (MNV) | Murine Macrophages (RAW 264.7) | Reduced intracellular viral replication. nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Variations on the Nitrophenyl Ring and its Positional Effects

The substitution pattern on the phenyl ring of 2-cyano-3-phenylacrylamide (B1607073) derivatives plays a pivotal role in their biological activity. The presence and position of a nitro group, in particular, have been shown to be significant.

The nitro group is a strong electron-withdrawing group, a characteristic that can influence the electronic properties of the entire molecule. nih.gov This can affect how the compound interacts with biological targets, such as the active sites of enzymes. nih.gov The electron-withdrawing nature of the nitro group can enhance interactions with nucleophilic sites within protein structures, potentially leading to increased inhibitory activity. nih.gov

The position of the nitro group on the phenyl ring is also critical. For instance, in a study of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs as tyrosinase inhibitors, various substitutions on the phenyl ring were investigated. While this particular study did not focus specifically on the 2-nitro derivative for its primary findings, it underscores the importance of the substitution pattern for biological activity. nih.gov The presence of nitro groups, especially at the C2 and C4 positions of a pyrrole (B145914) ring in other compounds, has been shown to enhance antibacterial activity, a phenomenon attributed to improved lipophilicity and better membrane interaction. nih.gov

The polarity changes induced by the nitro group can also be a determining factor in the molecule's ability to cross cellular membranes and reach its target. nih.gov

Role of the Cyano Group in Molecular Recognition and Bioactivity

The cyano group (-C≡N) is a key functional group in the 2-cyano-3-(2-nitrophenyl)acrylamide scaffold and contributes significantly to its biological activity. researchgate.netiloencyclopaedia.org It is an electron-withdrawing group and can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at the active site of a biological target. researchgate.net

In the context of enzyme inhibition, the cyano group can act as a "warhead" that forms a covalent or reversible covalent bond with nucleophilic residues, such as cysteine, in the enzyme's active site. nih.gov This mechanism of action is observed in various inhibitors targeting enzymes like deubiquitinases (DUBs) and transforming growth factor beta-activated kinase 1 (TAK1). nih.govnih.govresearchgate.net For example, 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of TAK1, where the cyano group is essential for this reversible interaction. nih.gov

Significance of the Acrylamide (B121943) Backbone Geometry (E/Z Stereochemistry) on Biological Potency

In many cases, only one stereoisomer (either E or Z) will exhibit the desired biological effect, or one will be significantly more potent than the other. nih.gov This is because the precise positioning of key functional groups for interaction with the target is dependent on the stereochemistry. The incorrect isomer may not be able to achieve the optimal orientation for binding, leading to a loss of activity. nih.gov

For example, in a study on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs as tyrosinase inhibitors, the (E)-configuration was specifically synthesized and evaluated, suggesting its importance for activity. nih.gov The assignment of E or Z stereochemistry is based on the Cahn-Ingold-Prelog priority rules for the substituents on each carbon of the double bond. youtube.com When the two highest priority groups are on the same side of the double bond, the configuration is Z, and when they are on opposite sides, it is E. youtube.com

Influence of N-Substitution on the Acrylamide Nitrogen

Modification of the amide nitrogen of the acrylamide moiety (N-substitution) provides a valuable avenue for modulating the pharmacological properties of these compounds. Introducing different substituents at this position can impact several factors, including solubility, cell permeability, and target-binding affinity. nih.govnih.gov

For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, the introduction of an acryloyl group to a 4-anilinoquinazoline (B1210976) scaffold, which involves N-substitution, was shown to improve both solubility and membrane permeability. nih.gov The nature of the substituent, whether it is an aliphatic or an aryl group, can significantly influence the compound's cytotoxic activity. nih.gov A study on acrylamide derivatives as potential anticancer agents revealed that N-aryl amide derivatives and N-benzyl amide derivatives showed varying levels of activity against the MCF-7 breast cancer cell line, with specific substitution patterns leading to higher potency. nih.gov

The substituent on the nitrogen can also introduce new points of interaction with the biological target, potentially leading to increased potency and selectivity. mdpi.com The size and electronic properties of the N-substituent are critical parameters to consider in the design of new analogs.

Development of Rational Ligand Design Strategies for Improved Activity and Selectivity

The development of more effective and selective inhibitors based on the this compound scaffold relies on rational ligand design strategies. These strategies integrate the knowledge gained from SAR studies to make targeted modifications to the lead compound. nih.govacs.orgresearchgate.net

Key strategies include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, in the design of BCR-ABL inhibitors, the principle of nonclassical electronic isosteres was applied to acrylamide analogs. nih.govresearchgate.net

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different analogs will bind to the active site. This allows for the design of molecules with improved complementarity to the target. Docking simulations have been used to understand the binding of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs to tyrosinase. nih.gov

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP) and solubility are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Modifications to the scaffold, such as the introduction of specific substituents, can be made to optimize these properties. researchgate.net

Covalent and Reversible Covalent Inhibition: The acrylamide moiety can be utilized as a "warhead" for covalent or reversible covalent inhibition. Rational design can focus on fine-tuning the reactivity of this warhead to achieve a desired balance between potency and reduced off-target effects. nih.govnih.gov

By systematically exploring these design principles, researchers can develop novel this compound derivatives with enhanced biological activity and improved selectivity for their intended targets.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is instrumental in drug discovery and materials science for predicting the binding affinity and interaction patterns between a ligand, such as 2-Cyano-3-(2-nitrophenyl)acrylamide, and a biological macromolecule or a material surface.

Research on analogous 2-cyanoacrylamide derivatives has demonstrated their potential as inhibitors of various enzymes, a property often explored through molecular docking. researchgate.netnih.gov For instance, derivatives have been docked against targets like transforming growth factor beta-activated kinase 1 (TAK1) and various proteins implicated in inflammatory pathways such as COX-2 and 5-LOX. nih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In a hypothetical docking study of this compound against a protein kinase, the acrylamide (B121943) moiety could act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active site. The nitro group and the phenyl ring would likely engage in pi-stacking and electrostatic interactions. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the complex. A lower binding energy generally indicates a more stable complex. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Cys285 | Covalent (Michael Addition) |

| Phe350 | π-π Stacking | ||

| Arg120 | Hydrogen Bond (with Nitro group) | ||

| Inflammatory Protein Y | -7.2 | Leu88 | Hydrophobic Interaction |

| Ser150 | Hydrogen Bond (with Amide) | ||

| Tyr210 | π-π Stacking |

This table presents hypothetical data for illustrative purposes, as specific docking studies on this compound are not publicly available.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely applied to predict molecular properties such as geometry, electronic distribution, and spectroscopic signatures.

For this compound, DFT calculations can elucidate its fundamental electronic characteristics. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests higher reactivity. nih.gov

DFT can also predict global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These parameters provide a quantitative measure of the molecule's reactivity. Furthermore, DFT is used to simulate spectroscopic data, such as infrared (IR) and UV-Vis spectra, which can be compared with experimental results to confirm the molecular structure. researchgate.netrsc.orgresearchgate.net The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretches and bends, while the electronic transitions in the UV-Vis spectrum are related to excitations from occupied to unoccupied orbitals. ekb.eg

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.54 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.31 | Indicator of chemical reactivity |

| Electronegativity (χ) | 4.695 | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.155 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 5.12 | Propensity to accept electrons |

This table contains representative theoretical values based on DFT studies of similar nitroaromatic and cyanoacrylamide compounds. irjweb.comgrowingscience.commdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Binding Affinity Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of conformational changes, protein folding, and the binding stability of ligand-receptor complexes.

For this compound, an MD simulation could be performed on its complex with a target protein, as identified through molecular docking. The simulation would track the trajectory of the complex over a period of nanoseconds, providing insights into its dynamic stability. Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

While specific MD studies on this compound are not available, the methodology is well-established for studying the dynamics of small molecules bound to proteins.

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Observation for a Stable Complex |

| RMSD (Ligand) | Measures the average distance between the atoms of the ligand for a given frame and a reference frame. | Stable fluctuation around a low value (e.g., < 3 Å) |

| RMSD (Protein Backbone) | Measures the average distance between the atoms of the protein backbone for a given frame and a reference frame. | Plateauing after an initial increase, indicating equilibration |

| RMSF (Per Residue) | Measures the fluctuation of each amino acid residue around its average position. | Higher fluctuations in loop regions, lower in secondary structures. Binding site residues may show reduced fluctuation. |

| Binding Free Energy | A more accurate estimation of binding affinity, often calculated using MM/PBSA or other methods. | A negative value, with more negative indicating stronger binding. |

This table describes the general parameters and expected outcomes from an MD simulation of a ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govsysrevpharm.org By establishing a correlation between molecular descriptors (physicochemical, electronic, or steric properties) and a specific activity (e.g., cytotoxicity, inhibitory activity), QSAR models can predict the activity of new, untested compounds. dovepress.commdpi.com

A QSAR study on a series of 2-phenylacrylonitriles, which are structurally related to this compound, has been conducted to model their cytotoxicity against the MCF-7 breast cancer cell line. nih.gov This study included compounds with a nitrophenyl group, such as (Z)-2-(3,4-dichlorophenyl)-3-(2-nitrophenyl)acrylonitrile. nih.gov The developed models use various descriptors, such as electronic, topological, and quantum chemical parameters, to predict the half-maximal growth inhibition concentration (GI50).

The presence of the nitro group and the cyano-acrylamide scaffold in this compound makes it a candidate for inclusion in such QSAR models. Descriptors that are often significant in QSAR models for nitroaromatic compounds include those related to hydrophobicity (logP), electronic effects (e.g., HOMO/LUMO energies, dipole moment), and molecular shape. nih.gov A successful QSAR model could predict the bioactivity of this compound and guide the synthesis of more potent analogues. mdpi.comresearchgate.net

Table 4: Example of Descriptors Used in QSAR Models for Biologically Active Acrylonitriles

| Descriptor Class | Example Descriptor | Influence on Activity (Hypothetical) |

| Electronic | Dipole Moment | Higher values may correlate with increased activity due to polar interactions. |

| LUMO Energy | Lower LUMO energy may enhance reactivity with biological nucleophiles. | |

| Lipophilicity | LogP | An optimal value is often required for cell membrane permeability. |

| Steric/Topological | Molecular Weight | May have a positive or negative correlation depending on the binding pocket size. |

| Molecular Connectivity Indices | Describe the degree of branching and complexity of the molecule. |

This table is based on descriptors commonly found in QSAR studies of related compounds. nih.govnih.gov

Surface Interaction Studies and Adsorption Behavior Modeling (e.g., Corrosion Inhibition Mechanisms)

The interaction of organic molecules with metal surfaces is a critical area of study, particularly for applications like corrosion inhibition. Computational methods, including DFT and Monte Carlo simulations, are employed to model the adsorption behavior of potential inhibitors on metal surfaces. nih.gov

Studies on other cyanoacetamide derivatives have shown their effectiveness as corrosion inhibitors for metals like copper and carbon steel in acidic environments. nih.govresearchgate.net These studies typically use DFT to calculate quantum chemical parameters for the inhibitor molecule, such as EHOMO, ELUMO, and the dipole moment. A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates a capacity to accept electrons from the metal, facilitating strong adsorption.

Monte Carlo simulations can be used to explore the most stable adsorption configuration of this compound on a metal surface (e.g., Fe(110) for steel). These simulations yield adsorption energies, which indicate the strength of the interaction. A high negative adsorption energy signifies a strong and spontaneous adsorption process. The molecule would likely adsorb in a planar orientation to maximize contact between its π-systems (phenyl ring, double bond) and the metal surface. The heteroatoms (N, O) in the amide and nitro groups would also serve as active centers for adsorption. researchgate.net The mechanism of inhibition is often explained by the formation of a protective film on the metal surface, which is modeled by these computational approaches. researchgate.net

Table 5: Theoretical Parameters for Modeling Corrosion Inhibition

| Computational Method | Parameter | Significance for Corrosion Inhibition |

| DFT | EHOMO | Higher value indicates stronger electron-donating ability to the metal surface. |

| Energy Gap (ΔE) | Lower value suggests higher reactivity and stronger adsorption. | |

| Dipole Moment (μ) | Higher value can increase adsorption on the metal surface. | |

| Mulliken Charges | Identifies atoms with high electron density (N, O) as potential adsorption sites. | |

| Monte Carlo Simulation | Adsorption Energy | Large negative value indicates strong, spontaneous adsorption and stable film formation. |

This table outlines key parameters from computational studies on corrosion inhibitors, applicable to the analysis of this compound. nih.govresearchgate.net

Non Clinical Applications and Materials Science Research

Utilization as a Building Block for Novel Materials and Polymers

The 2-cyanoacrylamide moiety is a highly reactive and versatile building block used in the synthesis of diverse heterocyclic compounds and functional polymers. mdpi.comresearchgate.net Its chemical structure, featuring an electron-withdrawing cyano group and a reactive double bond, makes it an excellent precursor for various addition and cyclization reactions.

Researchers have utilized derivatives like 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide as a starting point to synthesize a range of complex heterocyclic systems. Through reactions with different nucleophiles, compounds such as pyrazoles, isoxazoles, pyrimidines, and fused heterocyclic structures like pyrazolo[1,5-a]pyrimidines and pyrido[1,2-a]benzimidazoles have been successfully created. researchgate.net These synthesis pathways demonstrate the role of the cyanoacrylamide core as a versatile scaffold for generating molecular diversity.

In the field of polymer science, related acrylamide (B121943) derivatives have been synthesized and studied for their polymerization potential. For instance, N-[4-(4`-cyanophenoxy) phenyl] acrylamide (CPAM) has been successfully polymerized via free-radical initiation. The resulting polymer, poly-CPAM, was found to be semi-crystalline. The study of its polymerization kinetics revealed a calculated activation energy (ΔE) of 21.1 kJ/mol. Such research highlights the potential of cyanoacrylamide-based monomers in creating novel polymers with specific thermal and structural properties. The general synthetic route for these molecules often involves a Knoevenagel condensation between a substituted benzaldehyde (B42025) and 2-cyanoacetamide (B1669375).

Catalytic Applications and Development of Ligands for Metal Catalysis

Based on the available search results, there is no specific information regarding the utilization of 2-Cyano-3-(2-nitrophenyl)acrylamide or its close derivatives in catalytic applications or as ligands for metal catalysis.

Electrochemical Studies and Research into Corrosion Inhibition

The electrochemical properties of 2-cyanoacrylamide derivatives have been explored, particularly in the context of corrosion inhibition. A study investigated the efficacy of two such compounds, 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) , as corrosion inhibitors for copper in a 1.0 M nitric acid solution.

The research employed both electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PP) methods. The findings indicated that both compounds function as effective mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The inhibition mechanism is attributed to the adsorption of the acrylamide molecules onto the copper surface, a process that was found to follow the Langmuir adsorption isotherm. This suggests the formation of a protective monolayer on the metal, shielding it from the corrosive acidic environment.

The efficiency of these inhibitors was found to be concentration-dependent, reaching maximum values at a concentration of 20 x 10⁻⁵ M.

| Compound | Concentration (M) | Maximum Inhibition Efficiency (%) | Adsorption Isotherm Model |

|---|---|---|---|

| ACR-2 | 20 x 10⁻⁵ | 84.5 | Langmuir |

| ACR-3 | 20 x 10⁻⁵ | 86.1 | Langmuir |

Theoretical calculations using density functional theory (DFT) and Monte Carlo simulations were also performed to complement the experimental findings and to better understand the adsorption behavior of the inhibitors on the copper surface.

Development of Pharmaceutical Scaffolds and Pre-clinical Drug Discovery Leads

The 2-cyanoacrylamide scaffold is a prominent structure in modern drug discovery, recognized for its ability to act as a covalent inhibitor by targeting cysteine residues in proteins. This reactivity, combined with the potential for diverse substitutions on the phenyl ring, makes it a "privileged scaffold" for developing targeted therapeutic agents.

Research has demonstrated the potential of this molecular framework across several therapeutic areas:

Enzyme Inhibition: Derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanogenesis. One analog, in particular, showed significant suppression of tyrosinase activity in B16F10 melanoma cells, comparable to the well-known inhibitor kojic acid, suggesting its potential for treating hyperpigmentation disorders.

Anti-Cancer and Anti-Inflammatory Leads: The 2-cyanoacrylamide moiety is a key component in the development of inhibitors for Transforming growth factor-beta-activated kinase 1 (TAK1), a protein kinase implicated in cancer and inflammatory diseases. Specific derivatives have been synthesized that exhibit potent, reversible covalent inhibition of TAK1, with one compound showing an IC₅₀ of 27 nM.

Anti-Infective Agents: A library of 2-cyano-3-acrylamide small molecules was screened for anti-infective properties. One compound, designated C6, was identified as an inhibitor of deubiquitinase (DUB) enzymes and was shown to reduce the intracellular replication of both murine norovirus and Listeria monocytogenes in macrophages with minimal toxicity. This highlights the scaffold's potential in developing host-directed therapies for infectious diseases.

The general structure of these active compounds consists of the core 2-cyanoacrylamide group attached to various substituted phenyl or other aromatic rings, which modulate their biological activity and specificity.

| Derivative Class | Target | Reported Activity | Reference |

|---|---|---|---|

| (E)-2-cyano-3-(substituted phenyl)acrylamide | Mushroom Tyrosinase | Potent inhibition, comparable to kojic acid at 25µM | |

| Imidazopyridine-tethered 2-cyanoacrylamide | TAK1 Kinase | Potent reversible covalent inhibition (IC₅₀ = 27 nM for lead compound) | |

| 2-cyano-3-acrylamide DUB inhibitors | Deubiquitinase (DUB) enzymes | Inhibition of viral and bacterial replication in macrophages |

The versatility of this scaffold underscores its importance as a starting point for the development of new therapeutic leads in pre-clinical research.

Emerging Research Directions and Future Perspectives

Integration with Advanced High-Throughput Screening and Omics Technologies

The future exploration of 2-Cyano-3-(2-nitrophenyl)acrylamide and its derivatives is intrinsically linked to the adoption of advanced screening and analytical technologies. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. For instance, a library of 39 small-molecule deubiquitinase (DUB) inhibitors, predominantly from the 2-cyano-3-acrylamide class, was screened to identify compounds with anti-infective activity against intracellular pathogens with minimal toxicity. nih.gov This approach enables the swift identification of lead compounds from a vast chemical space, a strategy that could be pivotal for uncovering the biological functions of this compound.

Furthermore, the integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a systems-level understanding of a compound's effects. Mass spectrometry-based techniques, particularly high-resolution mass spectrometry (HRMS), are central to these efforts. thermofisher.com HRMS is used for the sensitive detection and quantification of various compounds and their metabolites in complex biological samples. thermofisher.com Such technologies could be applied to study how this compound affects cellular pathways, identifying its mechanism of action and potential off-target effects with high precision. The development of rapid detection methods, which are becoming crucial for real-time analysis, further promises to accelerate research and development timelines. discovery.csiro.au

Multidisciplinary Approaches in Compound Design, Synthesis, and Biological Evaluation